molecular formula C18H17NO2 B1293089 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde CAS No. 142769-38-8

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde

Cat. No. B1293089
CAS RN: 142769-38-8
M. Wt: 279.3 g/mol
InChI Key: ZYFQOLDRMSYFGC-UHFFFAOYSA-N
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Description

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a biochemical compound used for proteomics research . It has a molecular formula of C18H17NO2 and a molecular weight of 279.33 .


Synthesis Analysis

The synthesis of 1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde involves the reaction of 5-ethoxyindole and 1-benzyl-4-piperidone . This compound is a key intermediate for the preparation of biologically active compounds and indole alkaloids .


Molecular Structure Analysis

The compound has a non-planar conformation . It establishes the main contact between its protonatable nitrogen atom and Asp (3.32) of the receptor .


Chemical Reactions Analysis

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins . It also reacts for Mannich type coupling with aldehydes and secondary amines .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H17NO2 and a molecular weight of 279.33 . It is used in proteomics research .

Scientific Research Applications

Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including “1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde”, are ideal precursors for the synthesis of active molecules. They are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Synthesis of Active Molecules

These compounds are used in the synthesis of various active molecules. They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids .

Precursors for Heterocyclic Derivatives

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Inhibitor of RNA Polymerase II

“1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde” is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .

Nazarov Type Electrocyclization

This compound is also used as a reactant in Nazarov type electrocyclization .

Inhibitors of Bcl-2 Family of Proteins

It is used as a reactant in the preparation of inhibitors of Bcl-2 family of proteins .

Mannich Type Coupling

“1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde” is used as a reactant for Mannich type coupling with aldehydes and secondary amines .

Defense in Cruciferous Plants

Indolic secondary metabolites, including derivatives of indole-3-carbaldehyde, play an important role in pathogen defense in cruciferous plants .

Future Directions

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They offer access to complex molecules and are ideal precursors for the synthesis of active molecules . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1-benzyl-5-ethoxyindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-21-16-8-9-18-17(10-16)15(13-20)12-19(18)11-14-6-4-3-5-7-14/h3-10,12-13H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFQOLDRMSYFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde

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